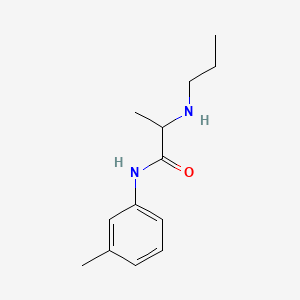

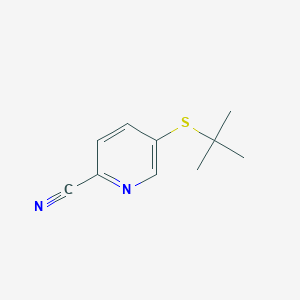

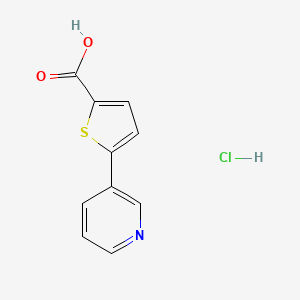

![molecular formula C13H19N3OS B1404892 N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine CAS No. 1396761-74-2](/img/structure/B1404892.png)

N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine

Vue d'ensemble

Description

N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine, commonly known as ETD or ETD-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETD belongs to the class of benzothiazole derivatives and has been found to have promising properties as an anticancer agent. In

Applications De Recherche Scientifique

Synthesis of Bifunctional Cu(I) Chelators : A study by Massing and Planalp (2015) discusses the synthesis of a bifunctional Cu(I) chelate, which is used for sensing applications. This research signifies the compound's potential in the development of chemical sensors (Massing & Planalp, 2015).

Stabilization of Colloidal Solutions : Bazhin et al. (2013) explored the use of derivatives of this compound as stabilizers for colloidal solutions of cadmium and zinc sulfide in aqueous medium, indicating its role in material science and nanochemistry (Bazhin et al., 2013).

CO2 Capture and Absorption : A 2020 study by Zheng et al. investigated the use of N1, N2-dimethylethane-1,2-diamine as an absorbent for CO2 capture. The study provides insights into the compound's potential application in environmental technology, especially in carbon capture strategies (Zheng et al., 2020).

Nitric Oxide Sensing : Research by Kumar et al. (2013) on Cu(II) complexes of N-donor ligands, including derivatives of this compound, highlights its application in developing nitric oxide sensors. This underscores its significance in chemical sensing and analytical chemistry (Kumar et al., 2013).

Catalysis in Enantioselective Epoxidation : Guillemot et al. (2007) studied the potential of iron and manganese complexes of chiral N(4) ligands, which include derivatives of this compound, as catalysts for enantioselective epoxidation. This suggests its role in catalytic processes and organic synthesis (Guillemot et al., 2007).

Synthesis of Dibenzothiazepines : Wang et al. (2022) described the use of this compound in the synthesis of dibenzothiazepines, illustrating its utility in organic synthesis and pharmaceutical chemistry (Wang et al., 2022).

Antibacterial Activity : A study by Nam et al. (2010) evaluated benzothiazole derivatives, including a compound similar to N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine, for their cytotoxic and antimicrobial activities, indicating its significance in medicinal chemistry (Nam et al., 2010).

Dyeing Performance in Textile Industry : Malik et al. (2018) explored the use of thiadiazole derivatives in dyeing, which hints at the potential application of similar compounds in textile chemistry (Malik et al., 2018).

Green Synthesis of Corrosion Inhibitors : Chen et al. (2021) synthesized a corrosion inhibitor from biomass platform molecules, which includes a similar compound, for use in anti-corrosion applications in industry (Chen et al., 2021).

Propriétés

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3OS/c1-4-17-10-5-6-11-12(9-10)18-13(15-11)14-7-8-16(2)3/h5-6,9H,4,7-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWPFMFGLLYPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

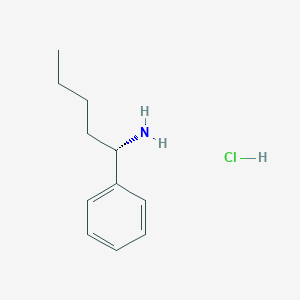

![Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate](/img/structure/B1404810.png)

![sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate](/img/structure/B1404821.png)

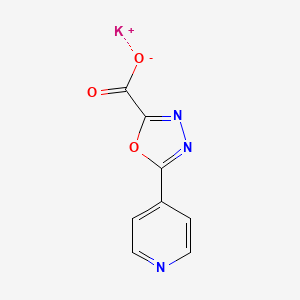

![[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B1404824.png)